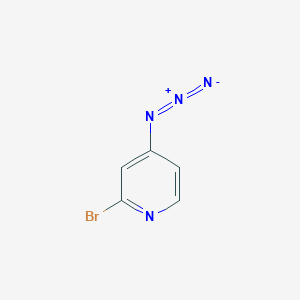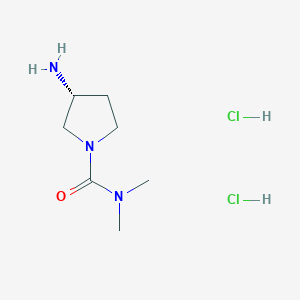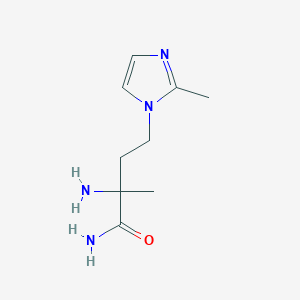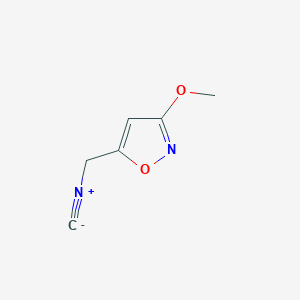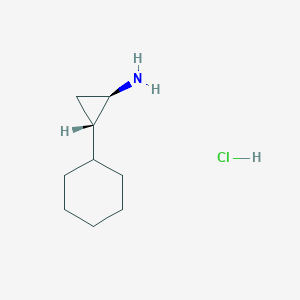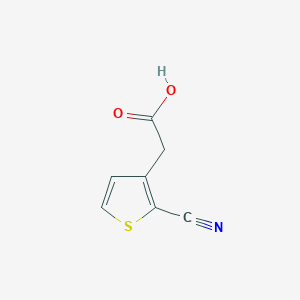
2-(2-Cyanothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has gained significant attention in scientific research due to its potential biological activity and unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2-Cyanothiophen-3-yl)acetic acid typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. This method has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Cyanothiophen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-Cyanothiophen-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or exhibit antioxidant activity by scavenging free radicals .
Comparación Con Compuestos Similares
2-(2-Cyanothiophen-3-yl)acetic acid can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxylic acid
- 2-Aminothiophene-3-carbonitrile
- 2-(Thiophen-2-yl)acetic acid
These compounds share similar chemical structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a cyano group and a thiophene ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H5NO2S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
2-(2-cyanothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10) |
Clave InChI |
HYOWBODPXVANDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


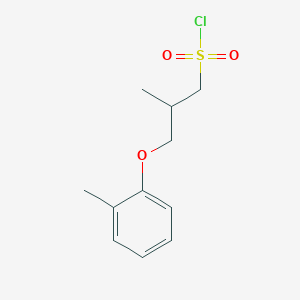
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
